molecular formula C9H12F2N3O7P B601145 Gemcitabine monophosphate CAS No. 116371-67-6

Gemcitabine monophosphate

Cat. No. B601145
M. Wt: 343.18
InChI Key:
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Description

Gemcitabine monophosphate, also known as GemMP, is a monophosphate derivative of Gemcitabine . Gemcitabine is a deoxycytidine analog that is effective against pancreatic cancer and other malignancies following conversion to the 5’-O-mono-, di- and tri-phosphate forms .


Synthesis Analysis

Gemcitabine is phosphorylated to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK) inside the cell . This monophosphorylation is a critical, rate-limiting step following cellular uptake of gemcitabine .


Molecular Structure Analysis

Gemcitabine is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . After entering the cell, gemcitabine is first modified by attaching a phosphate to it, and so it becomes gemcitabine monophosphate (dFdCMP) .


Chemical Reactions Analysis

Gemcitabine monophosphate is one of the active intermediates of Gemcitabine . It exhibits a typical Michaelis-Menten kinetics, with K m of 57.2 μM and V max of 60.8 pmol/min/mg-protein, respectively .


Physical And Chemical Properties Analysis

Gemcitabine monophosphate is a monophosphate form of the deoxycytidine analog gemcitabine . It has synergistic effects when used in nanoparticle form in combination with cisplatin nanoparticles in vitro at a one-to-one molar ratio .

Scientific Research Applications

  • Mechanisms of Action : Gemcitabine is a nucleoside analog with metabolic characteristics distinct from other compounds, explaining its activity in solid tumors. The active nucleotide forms accumulate in high concentrations in cells, inhibiting ribonucleotide reductase and reducing deoxynucleotide pools. This favors analog incorporation into DNA, associated with loss of viability (Plunkett et al., 1996).

  • Enhanced Therapeutic Strategies : Research shows that prolonged infusion of gemcitabine is associated with higher intracellular accumulation of its active metabolites, greater toxicity, and a higher response rate in patients with pancreatic cancer, compared to standard infusion (Veltkamp et al., 2008).

  • Nanoparticle Formulations : Gemcitabine monophosphate formulated into lipid-coated calcium phosphate nanoparticles significantly reduced immunosuppression and enhanced the CD8+ T-cell immune response in a mouse model of melanoma (Zhang et al., 2019).

  • Pharmacogenomics : Variations in genes encoding enzymes like cytidine deaminase (CDA) and deoxycytidylate deaminase (DCTD) that metabolize gemcitabine could contribute to therapeutic response variation in patients (Gilbert et al., 2006).

  • Prodrug Development : A novel multimeric form of gemcitabine monophosphate (GemMP[10]) showed potent cytotoxicity against thyroid carcinoma cell lines, suggesting its potential as an effective anticancer agent (Kotchetkov et al., 2000).

  • Chemoresistance Mechanisms : Gemcitabine monophosphate was used in a nanoparticle delivery system to overcome gemcitabine resistance in a pancreatic cancer model, demonstrating enhanced antitumor response and apoptosis in cancer cells (Das et al., 2020).

  • Exonuclease Inhibition : Gemcitabine and its phosphates disrupt DNA polymerization via inhibition of 3'-5' exonuclease activity, providing a novel anticancer mechanism (Yang et al., 2020).

  • Radiosensitization Effects : Studies have shown that gemcitabine can act as a potent radiosensitizer in various tumor cell lines, enhancing the efficacy of radiation therapy (Shewach & Lawrence, 2004).

Safety And Hazards

Gemcitabine may damage fertility and/or the unborn child . It may also cause mild skin irritation and genetic defects . Special precautions should be taken by pregnant women when working with Gemcitabine .

Future Directions

Gemcitabine is a prodrug that activates after intracellular conversion to two active metabolites, gemcitabine diphosphate and gemcitabine triphosphate, by the enzyme deoxycytidine kinase . Future research may focus on improving the efficacy of Gemcitabine by modifying its metabolic characteristics .

properties

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N3O7P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTREFQOVSMROS-QPPQHZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747851
Record name Gemcitabine 5'-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemcitabine monophosphate

CAS RN

116371-67-6
Record name Gemcitabine 5'-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(2R,3R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
946
Citations
V Gandhi, J Legha, F Chen, LW Hertel, W Plunkett - Cancer research, 1996 - AACR
The activity of gemcitabine (dFdC), an effective agent against solid tumors, depends on the incorporation of its triphosphate into DNA. In vitro investigations demonstrated that, …
Number of citations: 116 aacrjournals.org
Y Zhang, NMJ Schwerbrock, AB Rogers, WY Kim… - Molecular Therapy, 2013 - cell.com
… (VEGF) siRNA targeting VEGFs and gemcitabine monophosphate (GMP) into a single cell-… The addition of the first phosphate group to become gemcitabine monophosphate (GMP) is …
Number of citations: 136 www.cell.com
L Miao, S Guo, J Zhang, WY Kim… - Advanced functional …, 2014 - Wiley Online Library
Combination chemotherapy is a common practice in clinical management of malignancy. Synergistic therapeutic outcome is only achieved when tumor cells are exposed to cells in an …
Number of citations: 174 onlinelibrary.wiley.com
M Daurat, S Rahmani, R Bouchal, A Akrout… - …, 2019 - Wiley Online Library
… We recently demonstrated that gemcitabine and gemcitabine monophosphate (GMP) could … -based organosilica nanoparticles as gemcitabine monophosphate carriers. Indeed the …
Number of citations: 15 onlinelibrary.wiley.com
J Caron, E Lepeltier, LH Reddy, S Lepêtre‐Mouelhi… - 2011 - Wiley Online Library
… Triethylammonium squalenoyl-gemcitabine monophosphate self-assembles into unilamellar liposomes of about one hundred nanometres in size. These nanoassemblies displayed a …
W Plunkett, P Huang, V Gandhi - Anti-cancer drugs, 1995 - journals.lww.com
… Deoxycytidine kinase is the major enzyme responsible for phosphorylation of gemcitabine to the gemcitabine monophosphate (dFdCMP).” The fact that deoxycytidine spares the toxicity …
Number of citations: 336 journals.lww.com
H Qi, J Lu, J Li, M Wang, Y Xu, Y Wang… - Journal of Pharmaceutical …, 2016 - Elsevier
… In comparison to gemcitabine and its known prodrugs, the current design could offer the following advantages: (1) the formation of gemcitabine monophosphate and gemcitabine itself …
Number of citations: 14 www.sciencedirect.com
X Li, E Porcel, M Menendez‐Miranda, J Qiu… - …, 2020 - Wiley Online Library
Nanomedicine recently emerged as a novel strategy to improve the performance of radiotherapy. Herein we report the first application of radioenhancers made of nanoscale metal‐…
MA Bookman - International Journal of Gynecological Cancer, 2005 - Wiley Online Library
… Following intracellular transport, dFdC is initially phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate, followed by sequential phosphorylation to gemcitabine …
Number of citations: 38 onlinelibrary.wiley.com
P Huang, W Plunkett - Seminars in oncology, 1995 - europepmc.org
… These data suggest that the generation of large-sized DNA fragments caused by incorporated gemcitabine monophosphate in DNA is critical in gemcitabine-induced apoptosis, …
Number of citations: 206 europepmc.org

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